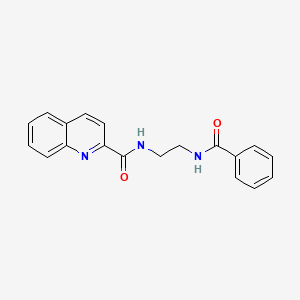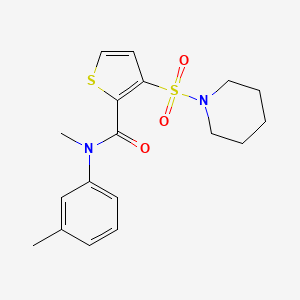
N-(2-benzamidoethyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzamidoethyl)quinoline-2-carboxamide, also known as BQ-123, is a synthetic peptide that is widely used in scientific research. BQ-123 is a selective antagonist of the endothelin-1 (ET-1) receptor, which plays a crucial role in various physiological and pathological processes.
作用机制
N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues. ET-1 binding to the receptor activates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. N-(2-benzamidoethyl)quinoline-2-carboxamide blocks the binding of ET-1 to the receptor, thereby inhibiting its downstream effects.
Biochemical and physiological effects:
N-(2-benzamidoethyl)quinoline-2-carboxamide has been shown to have various biochemical and physiological effects. It causes vasodilation, reduces blood pressure, and improves cardiac function. N-(2-benzamidoethyl)quinoline-2-carboxamide also inhibits cell proliferation and migration, reduces inflammation, and protects against oxidative stress. These effects make N-(2-benzamidoethyl)quinoline-2-carboxamide a promising therapeutic agent for various diseases.
实验室实验的优点和局限性
N-(2-benzamidoethyl)quinoline-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which allows for the specific inhibition of ET-1 signaling. N-(2-benzamidoethyl)quinoline-2-carboxamide is also stable and easy to synthesize, which makes it a readily available tool for research. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations. It has a short half-life and requires frequent administration, which can be challenging in animal studies. N-(2-benzamidoethyl)quinoline-2-carboxamide also has some off-target effects, which should be considered when interpreting the results of experiments.
未来方向
There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide. One direction is the development of more potent and selective ET-1 receptor antagonists. Another direction is the investigation of the role of ET-1 signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. N-(2-benzamidoethyl)quinoline-2-carboxamide can also be used in combination with other drugs to enhance their therapeutic effects. Finally, the development of new drug delivery systems can improve the pharmacokinetics of N-(2-benzamidoethyl)quinoline-2-carboxamide and increase its efficacy in vivo.
Conclusion:
In conclusion, N-(2-benzamidoethyl)quinoline-2-carboxamide is a synthetic peptide that is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which inhibits its downstream effects. N-(2-benzamidoethyl)quinoline-2-carboxamide has various biochemical and physiological effects, which make it a promising therapeutic agent for various diseases. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations that should be considered when interpreting the results of experiments. There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide, which can improve its efficacy and expand its therapeutic applications.
合成方法
N-(2-benzamidoethyl)quinoline-2-carboxamide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin, deprotecting the Fmoc group, and repeating the process until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-benzamidoethyl)quinoline-2-carboxamide is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. It has been shown to be effective in the treatment of various diseases, including hypertension, pulmonary hypertension, and heart failure. N-(2-benzamidoethyl)quinoline-2-carboxamide is also used as a tool to study the molecular mechanisms of ET-1 signaling and its downstream effects.
属性
IUPAC Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-7-2-1-3-8-15)20-12-13-21-19(24)17-11-10-14-6-4-5-9-16(14)22-17/h1-11H,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXWGQTUPLWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)